3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one
Description
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one is a brominated aromatic ketone derivative characterized by a central propan-1-one backbone substituted with a 4-bromophenyl group, a hydroxyl group, two methyl groups at the 2,2-positions, and a terminal phenyl ring. This compound is structurally related to chalcones and β-hydroxy ketones, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
Properties
CAS No. |
75990-57-7 |
|---|---|
Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
InChI Key |
PJCZDDPOISFUER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one typically involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The carbonyl group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Scientific Research Applications
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares structural motifs with several derivatives of brominated propanones and chalcones. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- The hydroxyl group in the target compound may enhance hydrogen bonding, improving solubility compared to non-hydroxylated analogs like (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one .
Table 2: Anti-Inflammatory Activity Comparison
Notes:
- The oxadiazole derivatives exhibit activity close to indomethacin, suggesting that bromophenyl-propanone hybrids are promising anti-inflammatory leads. The target compound’s hydroxyl group may mimic the COX-inhibiting effects of phenolic moieties in NSAIDs .
- Brodifacoum, despite structural complexity, shows anticoagulant rather than anti-inflammatory effects, highlighting the role of the coumarin core in divergent bioactivity .
Crystallographic and Computational Studies
- Crystallography : The bromophenyl group in analogs like (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one forms halogen bonds (C–Br···π interactions), stabilizing crystal packing . Similar behavior is expected in the target compound.
- Software Tools : Programs like SHELX and Mercury have been used to analyze related structures, predicting the target compound’s hydrogen-bonding network (e.g., O–H···O=C interactions) .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : A Friedel-Crafts acylation approach is commonly employed for synthesizing bromophenyl ketones. For example, 1-(4-Bromophenyl)-2-methylpropan-1-one was synthesized using acetyl chloride and 4-bromotoluene with AlCl₃ as a catalyst . Adjusting reaction parameters (e.g., temperature, stoichiometry of reagents) can enhance yield. For hydroxy-containing analogs like the target compound, post-synthetic hydroxylation via oxidation or nucleophilic substitution may be required. Solvent polarity and catalyst choice (e.g., Lewis acids vs. Brønsted acids) significantly impact regioselectivity and byproduct formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bromophenyl group produces distinct aromatic splitting patterns (e.g., para-substitution at δ 7.4–7.6 ppm), while the hydroxyl group appears as a broad singlet (~δ 2.5–5.0 ppm). The dimethyl and phenyl groups contribute to upfield/downfield shifts based on electronic effects .
- IR : Key peaks include C=O stretching (~1680–1720 cm⁻¹), O–H stretching (~3200–3600 cm⁻¹), and C–Br vibrations (~550–650 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of Br (Δm/z ~80) or hydroxyl groups .
Q. What are the crystallographic parameters and space group symmetries observed in structurally similar brominated ketones?
- Methodological Answer : X-ray diffraction studies of analogs like (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one reveal monoclinic crystal systems (e.g., P2₁/c) with Z = 4. Key parameters include bond lengths (C–Br: ~1.89 Å, C=O: ~1.21 Å) and torsion angles influenced by steric effects from dimethyl groups . Non-covalent interactions (e.g., C–H···O, π-π stacking) stabilize the crystal lattice .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromophenyl and dimethyl groups influence reaction pathways in cross-coupling or oxidation reactions?
- Methodological Answer : The electron-withdrawing bromine atom deactivates the aromatic ring, reducing electrophilic substitution reactivity. Conversely, the dimethyl groups introduce steric hindrance, favoring reactions at less hindered sites (e.g., para positions). For example, Suzuki-Miyaura coupling of bromophenyl derivatives requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF/H₂O) to mitigate steric interference . Oxidation of the hydroxyl group to a ketone may proceed via Jones reagent (CrO₃/H₂SO₄) or milder Swern conditions (oxalyl chloride/DMSO) .
Q. What experimental strategies resolve contradictions in reported biological activities of brominated aryl ketones?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or assay conditions. Strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis .
- Dose-Response Curves : IC₅₀ values should be calculated across multiple concentrations (e.g., 0.1–100 µM) .
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Mechanistic Studies : Probe covalent binding (e.g., MALDI-TOF for protein-adduct detection) .
Q. How can computational methods (DFT, MD) predict the compound’s nonlinear optical (NLO) properties or binding modes with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute polarizability (α) and hyperpolarizability (β), key for NLO applications. The bromine atom enhances β due to its electron-withdrawing nature .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using force fields (CHARMM/AMBER). Key residues (e.g., catalytic Ser195 in proteases) may form hydrogen bonds with the hydroxyl group .
Experimental Design and Reproducibility
Q. What statistical frameworks ensure reproducibility in studies involving this compound’s reactivity or bioactivity?
- Methodological Answer :
- Block Design : Use randomized block designs with split-plot arrangements (e.g., varying catalysts as main plots, solvents as subplots) to account for variable interactions .
- ANOVA : Analyze variance across triplicate experiments (p < 0.05 threshold) .
- Error Reporting : Include standard deviations (SD) or confidence intervals (CI) for kinetic data (e.g., kobs) .
Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via LC-MS .
- Hydrolysis : Test pH-dependent stability (pH 1–13) at 25–50°C, quantifying half-life (t₁/₂) .
- Biotic Degradation : Incubate with microbial consortia (e.g., soil samples) and track metabolite formation (e.g., debromination products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
